molecular formula C23H23NO4 B2493303 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 2287286-39-7

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B2493303
CAS No.: 2287286-39-7
M. Wt: 377.44
InChI Key: IHYHHLONCWZMAO-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[321]octane-6-carboxylic acid is a complex organic compound known for its unique bicyclic structure

Preparation Methods

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves multiple steps. One common method includes the intramolecular Diels-Alder reaction, where a 5-vinyl-1,3-cyclohexadiene moiety undergoes cyclization upon heating in an anhydrous toluene solution with a small amount of propylene oxide at 190°C for 48 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid stands out due to its unique bicyclic structure and the presence of the fluorenylmethoxycarbonyl group. Similar compounds include other azabicyclo[3.2.1]octane derivatives and fluorenylmethoxycarbonyl-protected amino acids . These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)20-10-14-9-15(20)12-24(11-14)23(27)28-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14-15,20-21H,9-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYHHLONCWZMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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